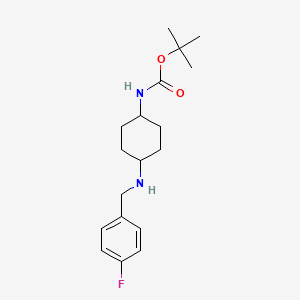

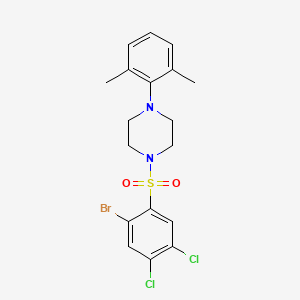

![molecular formula C20H24N4O B2802154 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1203215-04-6](/img/structure/B2802154.png)

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound with intricate chemical structures that positions it as a fascinating subject of study in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic approach to 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves multi-step synthesis starting from readily available precursors. The indole ring system can be constructed via Fischer indole synthesis, while the cyclopentane ring may be incorporated through a subsequent cyclization process. The pyrazole unit can be introduced through hydrazine derivatives, following which the acetamide linkage is formed via standard amidation techniques using acyl chlorides or activated esters.

Industrial Production Methods

For large-scale production, process optimization would focus on ensuring high yield and purity while minimizing costs. Typically, this involves scaling up the reaction conditions optimized in the lab, followed by purification steps such as recrystallization, chromatography, and possibly solvent extraction to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation at the indole nitrogen or the pyrazole nitrogen to form N-oxides.

Reduction: : Reduction could occur at the ketone functional groups, leading to the formation of alcohol derivatives.

Substitution: : Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide can be employed.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.

Substitution: : Halogenation with reagents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions using anhydrous AlCl3 or FeCl3.

Major Products Formed

The major products would typically include various oxidized, reduced, or substituted derivatives, depending on the reaction conditions and reagents employed.

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide finds applications in multiple research domains:

Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and studying reaction mechanisms.

Biology: : Potential to act as a ligand in studying protein interactions or as a fluorescent probe due to the indole moiety.

Medicine: : Explored for its potential pharmacological activities such as anti-inflammatory or anticancer properties, due to its structural similarities with bioactive indole derivatives.

Industry: : Utilized in material science for developing new polymers or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The compound's biological effects are presumed to involve binding to specific molecular targets, modulating pathways like signal transduction or enzymatic activity. The indole ring is known to interact with biological receptors, while the acetamide linkage could facilitate binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Tryptamine derivatives

2-(1H-indol-3-yl)ethanamine (serotonin analogs)

Pyrazole-based anti-inflammatory agents

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide offers intriguing possibilities for further research, promising unique interactions and functional versatility owing to its composite structure.

Hope that quenches your curiosity. What's your favorite chemistry research topic?

Properties

IUPAC Name |

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14-12-15(2)24(22-14)11-10-21-20(25)13-23-18-8-4-3-6-16(18)17-7-5-9-19(17)23/h3-4,6,8,12H,5,7,9-11,13H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBALCRMYZIBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CN2C3=C(CCC3)C4=CC=CC=C42)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

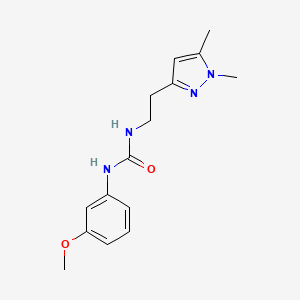

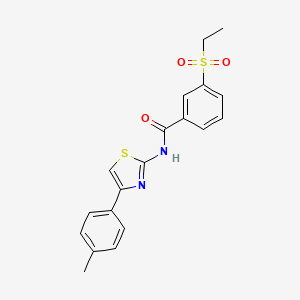

![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)

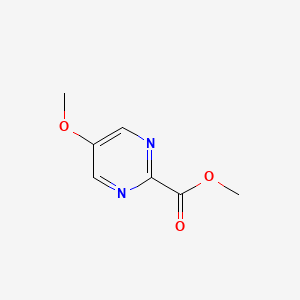

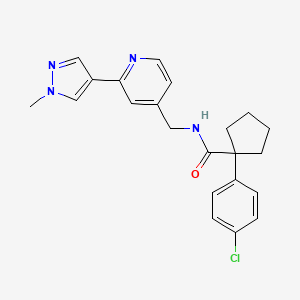

![4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2802072.png)

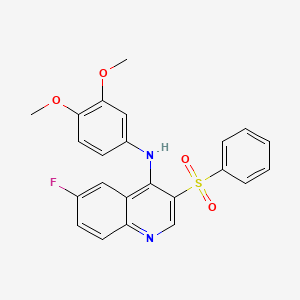

![2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2802074.png)

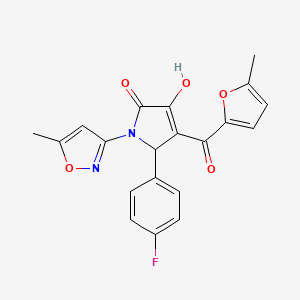

![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)

![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride](/img/structure/B2802080.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2802083.png)